Bavdegalutamide

PROTAC degrader androgen receptor degradation prostate cancer cell proliferation

Bavdegalutamide (ARV-110) is the first PROTAC protein degrader to enter human clinical trials and offers a mechanistically distinct alternative to conventional AR antagonists—eliminating the AR protein rather than merely inhibiting it. It achieves ~99% AR degradation (DC50 ~1.5 nM) and demonstrates 4-fold greater antiproliferative potency vs. enzalutamide (IC50 33.1 vs. 133 nM in LNCaP cells). Critically, it retains full activity in enzalutamide-resistant preclinical models and shows a 46% PSA50 response rate in AR T878X/H875Y-mutant patients—making it essential for resistance-focused prostate cancer research that cannot be addressed with standard AR antagonists.

Molecular Formula C41H43ClFN9O6
Molecular Weight 812.3 g/mol
CAS No. 2222112-77-6
Cat. No. B8270050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBavdegalutamide
CAS2222112-77-6
Molecular FormulaC41H43ClFN9O6
Molecular Weight812.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CN4CCN(CC4)C5=C(C=C6C(=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F)OC8=CC(=C(C=C8)C#N)Cl
InChIInChI=1S/C41H43ClFN9O6/c42-31-19-28(4-1-25(31)22-44)58-27-5-2-26(3-6-27)45-38(54)33-7-9-36(48-47-33)51-13-11-24(12-14-51)23-49-15-17-50(18-16-49)35-21-30-29(20-32(35)43)40(56)52(41(30)57)34-8-10-37(53)46-39(34)55/h1,4,7,9,19-21,24,26-27,34H,2-3,5-6,8,10-18,23H2,(H,45,54)(H,46,53,55)
InChIKeyCLCTZVRHDOAUGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bavdegalutamide (ARV-110) CAS 2222112-77-6: First-in-Class PROTAC Androgen Receptor Degrader for mCRPC Research


Bavdegalutamide (also known as ARV-110; CAS 2222112-77-6) is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) protein degrader that recruits the cereblon-containing E3 ubiquitin ligase to direct the polyubiquitination and subsequent proteasomal degradation of the androgen receptor (AR) [1]. As the first PROTAC protein degrader to enter human clinical trials, bavdegalutamide represents a mechanistically distinct approach from traditional AR antagonists by catalytically eliminating the AR protein rather than merely inhibiting its ligand-binding function [2]. Bavdegalutamide selectively degrades wild-type AR and most clinically relevant AR mutants with low nanomolar potency, and has demonstrated clinical activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC), particularly those harboring AR T878X and/or H875Y mutations [3].

Why Bavdegalutamide (ARV-110) Cannot Be Substituted with Enzalutamide or Other AR Antagonists in AR-Dependent Prostate Cancer Models


Generic substitution between bavdegalutamide and conventional AR antagonists such as enzalutamide or abiraterone is scientifically invalid due to fundamentally different mechanisms of action with distinct efficacy profiles. While AR antagonists competitively block ligand binding at the AR ligand-binding domain, bavdegalutamide acts as a catalytic degrader that eliminates the AR protein entirely via ubiquitin-proteasome recruitment [1]. This mechanistic distinction translates into quantifiable differences in cellular potency, with bavdegalutamide demonstrating approximately 4-fold greater antiproliferative activity (IC50 = 33.1 nM vs. 133 nM for enzalutamide in LNCaP cells) and the ability to degrade clinically relevant AR mutants that confer resistance to standard-of-care AR-targeted therapies [2]. Furthermore, bavdegalutamide retains activity in enzalutamide-resistant preclinical models where AR antagonists are ineffective, underscoring that these compounds are not interchangeable in research applications requiring AR pathway suppression in resistant contexts [3].

Bavdegalutamide (ARV-110) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


AR Degradation Potency (DC50) and Antiproliferative Activity (IC50) of Bavdegalutamide Versus Enzalutamide in LNCaP Prostate Cancer Cells

In LNCaP prostate cancer cells, bavdegalutamide (ARV-110) demonstrates potent AR degradation with a DC50 of 1.5 nM and achieves 99% maximal degradation (Dmax), whereas the AR antagonist enzalutamide does not degrade AR protein (DC50 not applicable, Dmax not applicable) [1]. Functionally, bavdegalutamide inhibits LNCaP cell proliferation with an IC50 of 33.1 ± 3.7 nM, representing a 4.0-fold improvement in antiproliferative potency compared to enzalutamide's IC50 of 133 ± 5 nM in the same assay system [1].

PROTAC degrader androgen receptor degradation prostate cancer cell proliferation enzalutamide comparator

Clinical PSA50 Response Rate in Molecularly Defined mCRPC Patient Subgroups Harboring AR T878X/H875Y Mutations

In the phase 1/2 ARDENT trial (NCT03888612), bavdegalutamide demonstrated a PSA50 response rate of 46% in patients harboring AR T878A/S and/or H875Y mutations, compared to only 10% in patients without these specific mutations [1]. This represents a 4.6-fold higher response rate in the biomarker-defined sensitive population. Additionally, among 7 RECIST-evaluable patients with AR T878A/S and/or H875Y mutations, 6 demonstrated tumor shrinkage with 2 confirmed partial responses [1].

metastatic castration-resistant prostate cancer AR ligand-binding domain mutations PSA50 response biomarker-defined subgroups

Radiographic Progression-Free Survival (rPFS) in mCRPC Patients with AR 878/875 Mutations

In an exploratory analysis from the phase 1/2 ARDENT trial presented at ESMO 2023, bavdegalutamide treatment achieved a median radiographic progression-free survival (rPFS) of 11.1 months (95% CI: 7.10–not reached) in patients with AR 878/875 mutations (n=25; 10 events) [1]. In the broader AR ligand-binding domain (LBD) missense mutation subgroup (excluding AR L702H alone), median rPFS was 8.1 months (95% CI: 3.81–10.97; n=44; 20 events) [1].

radiographic progression-free survival AR T878X/H875Y mutations mCRPC PROTAC degrader clinical efficacy

In Vivo Tumor Growth Inhibition in Enzalutamide-Resistant and Enzalutamide-Insensitive Prostate Cancer Models

In a patient-derived xenograft (PDX) model derived from a patient not treated with but insensitive to enzalutamide, orally delivered bavdegalutamide achieved 100% tumor growth inhibition [1]. Preclinical studies further demonstrated that bavdegalutamide shows robust tumor growth inhibition in both enzalutamide-resistant and abiraterone-resistant prostate cancer animal models [2]. Notably, bavdegalutamide retains activity against AR mutants (F876L, T877A, M896V, H874V) that confer resistance to enzalutamide and other AR antagonists [3].

enzalutamide resistance patient-derived xenograft tumor growth inhibition in vivo efficacy

Proteome-Wide Selectivity of Bavdegalutamide for Androgen Receptor Degradation in Prostate Cancer Cells

Whole cell lysate proteomics and ubiquitin proteomics analyses demonstrated high selectivity of bavdegalutamide for the androgen receptor in VCaP prostate cancer cells [1]. Unlike broad-spectrum AR antagonists that may exhibit off-target effects at the proteome level, bavdegalutamide's PROTAC mechanism provides targeted degradation of AR with minimal perturbation of other cellular proteins [1]. This selectivity profile is consistent with the catalytic mechanism of PROTACs, where one bavdegalutamide molecule can mediate the degradation of multiple AR protein molecules through iterative ubiquitination cycles.

proteomics target selectivity ubiquitin proteomics off-target profiling

Differentiation from Second-Generation PROTAC AR Degrader ARV-766: Mutation Coverage and Clinical Positioning

Bavdegalutamide (ARV-110) is differentiated from the second-generation PROTAC AR degrader ARV-766 by its mutation coverage profile. Bavdegalutamide does not effectively degrade AR harboring the L702H mutation, whereas ARV-766 was specifically engineered to address this and other AR LBD mutations including L702H [1]. Consequently, the estimated addressable patient population for ARV-766 in the post-novel hormonal agent (NHA) setting is approximately 3-fold larger than that for bavdegalutamide [2]. ARV-766 also demonstrates improved tolerability and a broader efficacy profile compared to bavdegalutamide in clinical settings [3].

ARV-766 second-generation PROTAC AR L702H mutation clinical development comparison

Bavdegalutamide (ARV-110) Research Applications: Evidence-Based Use Cases in Prostate Cancer and AR Signaling Studies


Investigating AR Degradation Versus AR Antagonism in Enzalutamide-Resistant Prostate Cancer Models

Bavdegalutamide is uniquely suited for head-to-head mechanistic studies comparing AR degradation versus AR antagonism in enzalutamide-resistant contexts. As demonstrated in direct comparative assays, bavdegalutamide achieves 99% AR degradation with a DC50 of 1.5 nM and 4-fold greater antiproliferative potency (IC50 = 33.1 nM) than enzalutamide (IC50 = 133 nM) in LNCaP cells [1]. More critically, bavdegalutamide maintains 100% tumor growth inhibition in enzalutamide-insensitive PDX models where enzalutamide is ineffective [2]. This application scenario is ideal for researchers studying acquired resistance mechanisms to current standard-of-care AR-targeted therapies and for those validating the therapeutic hypothesis that catalytic AR degradation can overcome resistance driven by AR amplification or ligand-binding domain mutations [3].

Biomarker-Stratified Preclinical Efficacy Studies Targeting AR T878X/H875Y Mutant-Driven mCRPC

Bavdegalutamide is the preferred research tool for preclinical studies focused on AR T878X and/or H875Y mutation-driven prostate cancer. Clinical data from the ARDENT trial demonstrate that patients harboring these specific AR LBD mutations achieve a 46% PSA50 response rate compared to only 10% in mutation-negative patients, representing a 4.6-fold differential efficacy [4]. Additionally, median rPFS of 11.1 months was observed in the AR 878/875 mutation subgroup [5]. This biomarker-defined sensitivity profile makes bavdegalutamide particularly valuable for in vitro and in vivo experiments utilizing prostate cancer cell lines or PDX models engineered to express AR T878A, T878S, or H875Y mutations, as well as for studies investigating the relationship between AR genotype and PROTAC degrader sensitivity [4].

Proteomics and Ubiquitin Pathway Studies of Targeted Protein Degradation

Bavdegalutamide serves as a validated reference compound for proteomics studies investigating the selectivity and mechanism of cereblon-based PROTAC degraders. Whole cell lysate proteomics and ubiquitin proteomics analyses have confirmed bavdegalutamide's high selectivity for AR degradation in VCaP cells, with minimal off-target protein perturbation [6]. This established selectivity profile makes bavdegalutamide suitable as a positive control or benchmark compound in experiments designed to evaluate novel PROTAC molecules, assess E3 ligase recruitment efficiency, or investigate the ubiquitin-proteasome pathway dynamics in AR-expressing cellular systems. The compound's well-characterized DC50 (<1-1.5 nM) and Dmax (~99%) across multiple prostate cancer cell lines provide robust reference parameters for comparative degradation assays [1].

Studies Requiring Exclusion of AR L702H and AR-V7 Mutation Contexts

Bavdegalutamide is specifically indicated for research applications where the experimental system excludes AR L702H mutations or AR-V7 splice variants. Preclinical and clinical data establish that bavdegalutamide does not effectively degrade AR harboring L702H mutations and is inactive against AR-V7 expressing tumors [3][7]. This well-defined limitation makes bavdegalutamide an appropriate negative control or exclusionary tool in studies designed to contrast mutation-specific degrader activity, such as comparisons with second-generation AR degraders like ARV-766 that do target L702H-mutant AR [7]. Researchers investigating the differential sensitivity of various AR alterations to PROTAC-mediated degradation will find bavdegalutamide's established mutation coverage boundaries (effective against T878X, H875Y, F877L, M895V; ineffective against L702H and AR-V7) to be a valuable reference framework for experimental design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bavdegalutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.